2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate
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Description
2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C16H14N2O6 and its molecular weight is 330.29 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate, a compound featuring a dinitrobenzoate moiety, has garnered attention due to its potential biological activities. This article provides an overview of its biological effects, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N2O4
- Molecular Weight : 252.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis typically involves the esterification of 4-methylphenyl ethanol with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction can be optimized using microwave-assisted methods to enhance yield and reduce reaction time.
Antimicrobial Properties
Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit significant antimicrobial activity. A study found that various esters, including those derived from 3,5-dinitrobenzoic acid, demonstrated potent antifungal effects against strains like Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.52 mM to 4.16 mM, indicating strong antifungal properties .
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : The nitro groups can interact with cellular membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and ergosterol production .
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of various dinitrobenzoate derivatives. Among them, ethyl 3,5-dinitrobenzoate was highlighted for its potent activity against Candida species. The study employed microdilution methods to determine MIC values and elucidated the probable mechanisms of action involving interference with ergosterol biosynthesis .
Toxicological Assessment
Toxicity assessments have shown that while some derivatives exhibit antifungal activity, they also present varying levels of cytotoxicity. For instance, compounds were tested in Swiss mice to evaluate their lethal dose (LD50), revealing that certain derivatives were less toxic compared to known toluene derivatives .
Comparative Analysis of Biological Activity
Compound Name | MIC (mM) | Toxicity (LD50 mg/kg) |
---|---|---|
Ethyl 3,5-dinitrobenzoate | 0.52 | 51.2 |
Propyl 3,5-dinitrobenzoate | 4.16 | 33.2 |
2-(4-Methylphenyl)ethyl 3,5-DNB | TBD | TBD |
Properties
CAS No. |
22545-18-2 |
---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-11-2-4-12(5-3-11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
CCOOXVUVJOVZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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